molecular formula C7H8KNO6-2 B12712104 potassium;3-[bis(carboxylatomethyl)amino]propanoate CAS No. 143843-76-9

potassium;3-[bis(carboxylatomethyl)amino]propanoate

Cat. No.: B12712104
CAS No.: 143843-76-9
M. Wt: 241.24 g/mol
InChI Key: PRHBTQJINOPOQF-UHFFFAOYSA-K
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Description

Potassium;3-[bis(carboxylatomethyl)amino]propanoate, also known by its IUPAC name trisodium 2-[bis(carboxylatomethyl)amino]propanoate, is a chemical compound with the molecular formula C7H8NNa3O6 . This compound is a trisodium salt of a bis(carboxylatomethyl)amino derivative of propanoic acid. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;3-[bis(carboxylatomethyl)amino]propanoate typically involves the reaction of alanine with formaldehyde and sodium cyanide, followed by hydrolysis and neutralization with potassium hydroxide . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring of temperature, pH, and reaction time to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Potassium;3-[bis(carboxylatomethyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Potassium;3-[bis(carboxylatomethyl)amino]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium;3-[bis(carboxylatomethyl)amino]propanoate involves its ability to chelate metal ions. This chelation process stabilizes metal ions in solution, preventing them from participating in unwanted side reactions. The compound interacts with molecular targets such as enzymes and proteins, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Trisodium 2-[bis(carboxylatomethyl)amino]propanoate: A similar compound with sodium instead of potassium.

    Ethylenediaminetetraacetic acid (EDTA): Another chelating agent with similar applications.

    Nitrilotriacetic acid (NTA): A compound with comparable chelating properties.

Uniqueness

Potassium;3-[bis(carboxylatomethyl)amino]propanoate is unique due to its specific chelating properties and its ability to form stable complexes with metal ions. This makes it particularly useful in applications where metal ion stabilization is crucial .

Properties

CAS No.

143843-76-9

Molecular Formula

C7H8KNO6-2

Molecular Weight

241.24 g/mol

IUPAC Name

potassium;3-[bis(carboxylatomethyl)amino]propanoate

InChI

InChI=1S/C7H11NO6.K/c9-5(10)1-2-8(3-6(11)12)4-7(13)14;/h1-4H2,(H,9,10)(H,11,12)(H,13,14);/q;+1/p-3

InChI Key

PRHBTQJINOPOQF-UHFFFAOYSA-K

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[K+]

Origin of Product

United States

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